molecular formula C9H16Cl2N4 B1421841 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride CAS No. 21279-58-3

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1421841
CAS No.: 21279-58-3
M. Wt: 251.15 g/mol
InChI Key: ZEJOCZVSWBQVRT-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJOCZVSWBQVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-57-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a 1,4-diazepane moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Similarly, the 1,4-diazepane ring system is recognized as a "privileged structure" in drug design, with its derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3]

The conjunction of these two pharmacologically significant motifs in 1-(Pyrimidin-2-yl)-1,4-diazepane suggests its potential as a valuable building block or an active agent in drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and data from structurally related compounds.

Physicochemical Properties

The dihydrochloride salt of 1-(Pyrimidin-2-yl)-1,4-diazepane possesses distinct physical properties compared to its free base form. Understanding these properties is crucial for its handling, formulation, and application in research.

Property1-(Pyrimidin-2-yl)-1,4-diazepane (Free Base)1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
CAS Number 21279-57-221279-58-3 (Typically associated with the dihydrochloride)
Molecular Formula C₉H₁₄N₄C₉H₁₆Cl₂N₄
Molecular Weight 178.24 g/mol 251.16 g/mol
Physical Form LiquidWhite to off-white powder
Melting Point Not applicable235-236 °C
Storage Temperature -20°CRoom Temperature

Note: Data is compiled from vendor information. Experimental verification is recommended.

Synthesis and Mechanism

The synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings, such as pyrimidine, where a good leaving group (e.g., a halogen) is present.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. In the case of 2-chloropyrimidine, the chlorine atom at the 2-position serves as an excellent leaving group. The reaction with a nucleophile, such as the secondary amine of 1,4-diazepane, proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product. The use of a base is often necessary to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 2-Chloropyrimidine 2-Chloropyrimidine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyrimidine->SNAr_Reaction 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->SNAr_Reaction Free_Base 1-(Pyrimidin-2-yl)-1,4-diazepane (Free Base) SNAr_Reaction->Free_Base Base, Solvent HCl_Salt 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride Free_Base->HCl_Salt HCl in Solvent

Caption: Proposed synthesis workflow for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the amination of 2-chloropyrimidines.[4] Optimization may be required.

Materials:

  • 2-Chloropyrimidine

  • 1,4-Diazepane

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Propanol or similar high-boiling point solvent

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a microwave reaction vial, add 2-chloropyrimidine (1 equivalent) and anhydrous propanol.

  • Addition of Reagents: Add 1,4-diazepane (1.1 equivalents) to the stirred solution. Subsequently, add triethylamine (2.2 equivalents) as a base.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyrimidin-2-yl)-1,4-diazepane free base.

  • Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of hydrochloric acid (2 equivalents) in the same or a miscible solvent dropwise with stirring.

  • Isolation of Dihydrochloride Salt: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Analytical Characterization

While specific experimental spectra for this compound are not widely published, a robust analytical workflow can be proposed for its characterization based on its structure and data from analogous compounds.

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and diazepane rings. The pyrimidine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The diazepane protons will be in the aliphatic region (typically δ 2.5-4.0 ppm), likely as complex multiplets due to coupling.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring (δ 150-165 ppm) and the aliphatic carbons of the diazepane ring (δ 40-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. For the free base (C₉H₁₄N₄), the expected [M+H]⁺ ion would be at m/z 179.1291.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic and aliphatic)

  • C=N and C=C stretching from the pyrimidine ring (around 1500-1600 cm⁻¹)

  • N-H stretching (for the protonated amine in the dihydrochloride salt, typically a broad absorption)

  • C-N stretching

Potential Applications in Research and Drug Development

While specific biological data for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is limited in public literature, the structural motifs suggest several promising avenues for investigation.

  • Anticancer Research: Numerous pyrimidine derivatives are potent kinase inhibitors. Furthermore, compounds containing a 1,4-diazepane moiety attached to a pyrimidine ring have shown antiproliferative activity against various cancer cell lines.[6][7] This suggests that the title compound could be a valuable intermediate or a candidate for screening in anticancer drug discovery programs.

  • Central Nervous System (CNS) Disorders: The 1,4-diazepane core is famously associated with benzodiazepines, which act on the central nervous system.[2] Derivatives of 1,4-diazepane have been investigated for a range of CNS targets.

  • Fragment-Based Drug Discovery: As a molecule containing two key pharmacophores, it can serve as a valuable fragment or building block in the synthesis of more complex molecules with tailored biological activities.

Safety, Handling, and Storage

Hazard Identification: Based on available safety data sheets, 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is considered hazardous. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • The dihydrochloride salt should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.

  • The free base is recommended to be stored at -20°C to prevent degradation.

Conclusion

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a compound of significant interest due to its hybrid structure, combining two pharmacologically important scaffolds. While detailed experimental data in the public domain is scarce, its synthesis can be reliably approached through standard organic chemistry methodologies like nucleophilic aromatic substitution. Its structural features strongly suggest potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential of this versatile chemical entity.

References

  • Ramajayam, R., Giridhar, R., Yadav, M. R., Djaballah, H., Shum, D., & Radu, C. (2007). Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 716-721.
  • PubChem. (n.d.). 1-pyrimidin-2-yl-1,4-diazepane. National Center for Biotechnology Information.
  • Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., Mitiukhin, O. P., & Vovk, M. V. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[6][8]oxazolo[4,5-d]pyrimidines. Chemistry of Heterocyclic Compounds, 55(5), 448-455.

  • Kaur, R., & Kumar, K. (2016). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Current Drug Discovery Technologies, 13(2), 79-94.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini-reviews in medicinal chemistry, 7(8), 793–812.
  • PubChem. (n.d.). 1-(pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information.
  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Al-Tel, T. H. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
  • Taylor & Francis Online. (2008). Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines.
  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Pyrazino[6][8] diazepines, as a New Ring System. Retrieved from a valid URL.

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.
  • ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][5][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from a valid URL.

  • Al-Majid, A. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17565.
  • Sigma-Aldrich. (n.d.). 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Sources

Technical Monograph: 1-(2-Pyrimidinyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride chemical structure Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

A Privileged Scaffold for CNS and Oncology Drug Discovery[1]

Executive Summary

1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride represents a critical "privileged structure" in modern medicinal chemistry. Structurally, it is the seven-membered ring homolog of the widely utilized 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore. While the piperazine variant is a staple in anxiolytic agents (e.g., buspirone, gepirone), the diazepane homolog introduces unique conformational flexibility and steric volume. This distinct physicochemical profile allows for fine-tuning of receptor selectivity profiles, particularly within the serotonin (5-HT) and dopamine receptor families, and has recently gained traction in the design of factor Xa inhibitors and nitric oxide-releasing anticancer prodrugs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound exists as a bicyclic system comprising a 1,4-diazepane (homopiperazine) ring fused via a nitrogen-carbon bond to a pyrimidine ring at the 2-position. The dihydrochloride salt form is preferred for improved aqueous solubility and shelf-stability compared to the free base, which is often a viscous oil or low-melting solid.

Table 1: Structural & Physical Specifications
PropertyFree Base SpecificationDihydrochloride Salt Specification
CAS Number 21279-57-2 Often cited as 21279-57-2 (salt)
IUPAC Name 1-(pyrimidin-2-yl)-1,4-diazepane1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride
Molecular Formula


Molecular Weight 178.24 g/mol 251.16 g/mol
Appearance Viscous oil / Low-melting solidWhite to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSOHighly soluble in Water, DMSO
pKa (Calc.) ~9.5 (secondary amine)N/A (Fully protonated)
Hygroscopicity LowModerate to High (Desiccate)

Synthetic Pathway & Mechanism[7]

The synthesis of 1-(2-Pyrimidinyl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (


) mechanism. The reaction exploits the electron-deficient nature of the pyrimidine ring, which is activated for nucleophilic attack at the 2-position by the electronegative nitrogen atoms.
Reaction Mechanism
  • Activation: The 2-chloropyrimidine substrate possesses a good leaving group (chloride) at a position activated by the electron-withdrawing inductive effect of the adjacent ring nitrogens.

  • Nucleophilic Attack: The secondary amine of the homopiperazine attacks the C-2 position of the pyrimidine. Crucial Step: Homopiperazine is typically used in excess (3-5 equivalents) to prevent the formation of the bis-substituted byproduct (1,4-di(pyrimidin-2-yl)-1,4-diazepane).

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms temporarily.

  • Elimination: Chloride is expelled, restoring aromaticity.

  • Salt Formation: Treatment with anhydrous HCl (gas or ethereal) protonates the secondary amine and the pyrimidine ring nitrogens to yield the dihydrochloride.

Synthetic Workflow Diagram

Synthesispathway cluster_conditions Critical Process Controls Reactant1 2-Chloropyrimidine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Reflux/Dioxane 100°C Reactant2 Homopiperazine (Excess Nucleophile) Reactant2->Intermediate ProductBase Free Base 1-(2-Pyrimidinyl)-1,4-diazepane Intermediate->ProductBase - HCl (Elimination) FinalSalt Dihydrochloride Salt (Target) ProductBase->FinalSalt + 2.2 eq HCl (in Et2O/MeOH) Control1 Use 5 eq. Homopiperazine to avoid bis-substitution

Caption: Figure 1.


 synthetic pathway illustrating the conversion of 2-chloropyrimidine to the target dihydrochloride salt, emphasizing stoichiometry control.
Validated Experimental Protocol
  • Reagents: Dissolve 2-chloropyrimidine (10 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add homopiperazine (50 mmol, 5.0 eq) in one portion. The excess acts as both reactant and acid scavenger.

  • Reflux: Heat to reflux (100–105°C) for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Cool to RT. Evaporate solvent in vacuo. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate to yield the crude free base oil.
    
  • Salt Formation: Dissolve free base in minimum MeOH. Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C. Precipitate with

    
    , filter, and dry under high vacuum.
    

Structural Characterization

Verification of the structure requires distinguishing the 7-membered diazepane ring from potential 6-membered impurities (piperazines) and confirming the substitution pattern.

NMR Spectroscopy (Predicted Data)

The 7-membered ring exhibits a distinct splitting pattern due to the propylene bridge (C-C-C) between the nitrogens, unlike the ethylene bridges in piperazine.

NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

8.35Doublet (2H)Pyrimidine H-4, H-6Characteristic aromatic downfield shift.

6.60Triplet (1H)Pyrimidine H-5Coupling with H-4/6 (

).

3.80 - 3.95Multiplet (4H)Diazepane

-CH2
Protons adjacent to N-pyrimidine (deshielded).

3.10 - 3.25Multiplet (4H)Diazepane

-CH2
Protons adjacent to secondary amine.

2.05Quintet (2H)Diazepane

-CH2
Key Identifier: The "bridge" protons of the 7-membered ring.
Mass Spectrometry[8]
  • Method: ESI-MS (Positive Mode)

  • Result:

    
     (Free base mass).[1]
    
  • Note: In the dihydrochloride salt, the chloride counterions (

    
     35/37) are typically not observed in positive mode but can be inferred from elemental analysis or ion chromatography.
    

Pharmacological Significance & SAR

The transition from a piperazine (6-membered) to a diazepane (7-membered) ring is a classic strategy in Structure-Activity Relationship (SAR) studies, often referred to as "homologation."

Conformational Flexibility
  • Piperazine: Exists predominantly in a rigid chair conformation. Vectors of substituents are fixed.

  • Diazepane: Exists in a flexible twist-chair or twist-boat conformation. This flexibility allows the molecule to adopt multiple binding poses, potentially accessing auxiliary binding pockets in GPCRs (e.g., 5-HT1A, D2) that rigid analogs cannot reach.

Applications
  • Serotonergic Modulators: Used as a scaffold for 5-HT receptor agonists/antagonists. The diazepane ring often improves selectivity for 5-HT over Dopamine receptors compared to piperazines.

  • Anticancer Prodrugs: Analogs of JS-K (a nitric oxide-releasing prodrug) utilizing the diazepane scaffold have shown comparable potency to piperazine variants but with altered metabolic stability profiles [1].

  • Factor Xa Inhibitors: The diazepane moiety has been successfully employed as a linker in coagulation factor inhibitors, providing optimal spacing between the S1 and S4 binding domains [2].

SAR Logic Diagram

SAR_Logic Scaffold 1-(2-Pyrimidinyl)-1,4-diazepane (Core Scaffold) Modification1 N4-Alkylation/Acylation Scaffold->Modification1 Modification2 Pyrimidine Substitution Scaffold->Modification2 Effect1 Linker to Pharmacophore (e.g., Arylpiperazine mimic) Modification1->Effect1 Effect2 Electronic Tuning (Basicity/Metabolic Stability) Modification2->Effect2 Outcome Altered Receptor Selectivity (5-HT vs D2) Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Structure-Activity Relationship (SAR) map demonstrating how the diazepane core serves as a tunable platform for drug design.

Handling, Stability, and Safety

  • Storage: The dihydrochloride salt is hygroscopic. Store at -20°C in a tightly sealed container, preferably under argon or nitrogen.

  • Stability: Aqueous solutions are stable at acidic pH but may degrade (hydrolysis of the pyrimidine-amine bond) under strongly alkaline conditions at high temperatures.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific acute toxicity data is widely reported for the salt, so it should be handled with "Universal Precautions" for novel chemical entities.

References

  • Keefer, L. K., et al. (2009). "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4232. Link

  • Kogushi, M., et al. (2004). "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Link

  • PubChem.[2][3][4] (n.d.). "1-(2-Pyrimidinyl)-1,4-diazepane."[1][5][6] National Center for Biotechnology Information. Link

Sources

Technical Profile & Synthetic Utility: 1-(Pyrimidin-2-yl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Significance

1-(Pyrimidin-2-yl)homopiperazine dihydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Unlike its 6-membered ring analog (1-(2-pyrimidinyl)piperazine, a common metabolite of buspirone), this 7-membered homopiperazine (1,4-diazepane) derivative offers unique conformational flexibility and steric volume.

This compound serves as a critical intermediate in the synthesis of ligands targeting NMDA receptors (polyamine binding sites),


-adrenergic receptors , and various kinase inhibitors . Its core utility lies in its ability to introduce a basic amine handle with a defined spatial orientation, modulating the pharmacokinetic profile (solubility, pKa) and receptor binding affinity of the final drug candidate.

Nomenclature & Synonyms

Precise identification is paramount in chemical sourcing to avoid confusion with the piperazine analog.

CategoryIdentifier / Name
Primary Name 1-(Pyrimidin-2-yl)homopiperazine dihydrochloride
IUPAC Name 2-(1,4-Diazepan-1-yl)pyrimidine dihydrochloride
CAS Number (2HCl) 21279-58-3
CAS Number (Free Base) 21279-57-2
Alternative Name 1 1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride
Alternative Name 2 2-(Homopiperazin-1-yl)pyrimidine dihydrochloride
Chemical Formula C

H

N


2HCl
Molecular Weight 251.16 g/mol (Salt); 178.24 g/mol (Free Base)

Chemical Properties & Characterization

The dihydrochloride salt appears as a white to off-white crystalline solid . It is highly hygroscopic and must be stored under desiccant.

  • Solubility: High solubility in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).

  • Acidity (pKa): The conjugate acid of the secondary amine has a pKa

    
     9.5-10.5, while the pyrimidine nitrogens are significantly less basic.
    
  • Stability: Stable under standard laboratory conditions. Aqueous solutions should be prepared fresh to avoid slow hydrolysis or oxidation over extended periods.

Synthetic Protocol (Self-Validating System)

The synthesis of 1-(pyrimidin-2-yl)homopiperazine relies on a Nucleophilic Aromatic Substitution (


)  mechanism. The following protocol is designed to minimize the formation of the bis-substituted byproduct (1,4-di(pyrimidin-2-yl)homopiperazine).
Reaction Scheme

The reaction involves the displacement of the chloride leaving group on 2-chloropyrimidine by the secondary amine of homopiperazine.

Synthesispathway R1 2-Chloropyrimidine (Electrophile) Cond Reflux (80-100°C) Solvent: 1,4-Dioxane or EtOH Base: K2CO3 (optional) R1->Cond R2 Homopiperazine (Nucleophile, 3.0 eq) R2->Cond Excess prevents bis-substitution Prod 1-(Pyrimidin-2-yl)homopiperazine (Free Base) Cond->Prod 1. Filter salts 2. Evaporate 3. DCM Extraction Salt Dihydrochloride Salt (Target Product) Prod->Salt HCl/EtOH or HCl/Dioxane

Figure 1: Synthetic pathway for the mono-arylation of homopiperazine.

Step-by-Step Methodology

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Homopiperazine (3.0 eq) – Critical: Excess is required to favor mono-substitution.

  • Solvent: 1,4-Dioxane or Ethanol (anhydrous).

  • Reagent: 4M HCl in Dioxane.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve homopiperazine (30 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add 2-chloropyrimidine (10 mmol) portion-wise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH

    
    OH). The spot for 2-chloropyrimidine should disappear.
    
  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) to remove the excess unreacted homopiperazine (which is highly water-soluble).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate to yield the crude free base as a yellowish oil.
  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of cold ethanol.

    • Dropwise add 4M HCl in dioxane (2.5 eq) with vigorous stirring. A white precipitate should form immediately.

    • Stir for 30 minutes at 0°C.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure dihydrochloride salt .

Applications in Drug Discovery

This scaffold is a validated "privileged structure" in neuropharmacology and oncology.

NMDA Receptor Modulation

Research has demonstrated that N,N'-substituted homopiperazine derivatives interact with the polyamine modulatory site of the NMDA receptor.[1] The 7-membered ring provides a specific distance between nitrogen atoms that mimics endogenous polyamines like spermine, potentially acting as a partial agonist or antagonist depending on the substitution pattern [1].

Cytotoxic Agents (Tubulin Inhibitors)

In oncology, the homopiperazine moiety is used to link pharmacophores, such as imidazo[1,2-a]pyrimidines. The flexibility of the homopiperazine ring allows the molecule to adopt a conformation that fits into the colchicine binding site of tubulin, disrupting microtubule dynamics in cancer cells (e.g., HeLa, A549 lines) [2].

Workflow: Derivatization for Library Generation

The secondary amine remains free in the product, making it an ideal "handle" for further functionalization (acylation, alkylation, or reductive amination).

ApplicationWorkflow Start 1-(Pyrimidin-2-yl)homopiperazine (Scaffold) Path1 React with Ar-SO2-Cl (Sulfonamides) Start->Path1 Path2 Reductive Amination (N-Alkyl derivatives) Start->Path2 Path3 Peptide Coupling (Amide Linkers) Start->Path3 Target1 GPCR Ligands (5-HT, Dopamine) Path1->Target1 Path2->Target1 Target2 Kinase Inhibitors (Solubility Tag) Path3->Target2

Figure 2: Functionalization logic for generating diverse chemical libraries.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 36(1), 19–22. Link

  • Gundla, R., et al. (2019). Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2159-2164. Link

  • Accela ChemBio.[2] (n.d.). Product Information: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-58-3).[2][3] Retrieved February 14, 2026.[4] Link

Sources

1-(2-Pyrimidinyl)homopiperazine biological activity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of 1-(2-Pyrimidinyl)homopiperazine and its Core Analogues

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 1-(2-pyrimidinyl)homopiperazine and its structurally related, extensively studied analog, 1-(2-pyrimidinyl)piperazine (1-PP). While direct research on the homopiperazine parent compound is nascent, a significant body of literature exists for its piperazine counterpart, 1-PP, which is a major active metabolite of several anxiolytic drugs, including buspirone and tandospirone. This guide first establishes the detailed pharmacological profile of 1-PP as a crucial baseline, focusing on its potent α2-adrenergic receptor antagonism and weaker 5-HT1A partial agonism. Subsequently, it delves into the emerging and distinct biological activities of novel derivatives incorporating the 1-(2-pyrimidinyl)homopiperazine scaffold, which have shown promise in oncology, infectious disease, and inflammatory disorders through mechanisms such as tubulin inhibition and chemokine receptor modulation. By juxtaposing the well-defined neuropharmacology of the piperazine analog with the novel therapeutic avenues being explored for homopiperazine derivatives, this document offers researchers and drug development professionals a nuanced understanding of this important chemical series.

Introduction: A Tale of Two Scaffolds

The pyrimidinyl-piperazine and -homopiperazine moieties represent privileged scaffolds in medicinal chemistry. Their utility stems from the unique physicochemical properties conferred by the six-membered piperazine or seven-membered homopiperazine ring coupled with the hydrogen bond accepting capabilities of the pyrimidine ring.

  • 1-(2-Pyrimidinyl)piperazine (1-PP): This compound is a well-known N-arylpiperazine and the principal metabolite of the azapirone class of anxiolytics (e.g., buspirone, gepirone, tandospirone)[1][2]. Its biological activity contributes significantly to, and sometimes complicates, the overall pharmacological effects of its parent drugs. Its primary mechanism involves the modulation of monoaminergic systems.

  • 1-(2-Pyrimidinyl)homopiperazine: The homopiperazine scaffold, with its seven-membered ring, offers greater conformational flexibility compared to piperazine. This structural alteration can lead to different binding poses and interactions with biological targets, potentially unlocking novel pharmacological profiles. While less studied as a standalone entity, derivatives of this scaffold are subjects of active investigation for distinct therapeutic applications beyond neuropharmacology[3][4][5].

This guide will first dissect the rich pharmacology of the piperazine analog to provide essential context before exploring the distinct and emerging profile of the homopiperazine derivatives.

Part 1: The Foundational Profile of 1-(2-Pyrimidinyl)piperazine (1-PP)

The biological activity of 1-PP is critical to understanding the in vivo effects of several clinical drugs. It acts primarily as a potent antagonist of α2-adrenergic receptors and, to a lesser extent, as a partial agonist at 5-HT1A receptors[6].

Receptor Binding and Pharmacological Profile

1-PP exhibits a distinct receptor binding profile characterized by high affinity for α2-adrenergic receptors and moderate affinity for the 5-HT1A receptor. It shows negligible affinity for dopamine (D2, D3, D4) and α1-adrenergic receptors[6].

Receptor TargetAffinity (Ki)ActivityReference
α2-Adrenergic Receptor 7.3–40 nMAntagonist[6]
5-HT1A Receptor 414 nMPartial Agonist (Emax = 54%)[6]
Dopamine D2, D3, D4 > 10,000 nMNegligible Affinity[6]
Mechanism of Action: α2-Adrenergic Receptor Antagonism

The primary and most potent action of 1-PP is the blockade of α2-adrenergic receptors. These receptors are Gi-protein coupled and play a crucial role as presynaptic autoreceptors on noradrenergic neurons and as postsynaptic receptors in various tissues.

Causality of Action: By antagonizing presynaptic α2-autoreceptors on noradrenergic neurons in the locus coeruleus, 1-PP blocks the negative feedback mechanism of norepinephrine. This disinhibition leads to an increased firing rate of noradrenergic neurons and enhanced norepinephrine release in projection areas like the cerebral cortex[1][7]. This mechanism is fundamental to its ability to counteract the sedative and biochemical effects of α2-agonists like clonidine[1][8].

G cluster_presynaptic Presynaptic Noradrenergic Terminal cluster_gi Gi Signaling cluster_drug Pharmacological Intervention NE_release Norepinephrine (NE) Release alpha2 α2-Adrenergic Autoreceptor (Gi) NE_release->alpha2 Activates AC Adenylyl Cyclase alpha2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_release Reduces PmP 1-PP PmP->alpha2 Antagonizes caption α2-Adrenergic Autoreceptor Antagonism by 1-PP G start Rational Design & Target ID (e.g., Tubulin, Kinases) lib_synth Library Synthesis of Homopiperazine Derivatives start->lib_synth screen In Vitro Screening (e.g., MTT Cytotoxicity Assay) lib_synth->screen hit_id Hit Identification (Potent Compounds) screen->hit_id sar SAR Analysis & Lead Optimization hit_id->sar docking Molecular Docking (Mechanism Hypothesis) hit_id->docking sar->lib_synth Iterative Refinement in_vivo In Vivo Studies (Animal Models) sar->in_vivo caption Rational Drug Discovery Workflow

Caption: Rational Drug Discovery Workflow.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 1-(2-pyrimidinyl)homopiperazine class is still developing, initial findings provide valuable direction:

  • For Anticancer Activity: The combination of the homopiperazine linker with a substituted imidazo[1,2-a]pyrimidine core appears crucial for potent cytotoxicity. The nature and position of substituents on the imidazopyrimidine ring significantly modulate activity, with compounds 10c and 12 from the studied series showing the highest potency.[3]

  • For CCR2b Inhibition: In a different series of N,N'-disubstituted homopiperazines, a 4-substituted benzyl group on one nitrogen was found to be a key moiety for binding affinity to the CCR2b receptor. The binding affinity correlated inversely with the Hammett sigma factor (σ) of the substituent, suggesting that electron-donating groups on the benzyl ring are preferred.[5]

Future Directions and Conclusion

The biological profile of the 1-(2-pyrimidinyl)homopiperazine scaffold is an area of expanding interest with significant therapeutic potential. While its piperazine analog, 1-PP, is well-defined as a modulator of neuro-active receptors, the homopiperazine core directs derivatives toward entirely different target classes, including cytoskeletal proteins and chemokine receptors.

Future research should focus on:

  • Broad Target Screening: Systematically screening 1-(2-pyrimidinyl)homopiperazine and its simple derivatives against a wide panel of receptors, enzymes, and ion channels to fully map its biological activity space.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead homopiperazine derivatives to assess their drug-like potential.

  • In Vivo Efficacy: Advancing the most promising anticancer and antimicrobial compounds into relevant animal models to validate their therapeutic efficacy and safety.

References

  • Bianchi, G., Caccia, S., Della Vedova, F., & Garattini, S. (1988). Blockade of alpha 2-adrenoceptors by 1-(2-pyrimidinyl)-piperazine (PmP) in vivo and its relation to the activity of buspirone. Journal of Pharmacy and Pharmacology. [Link]

  • Wikipedia contributors. (2023). 1-(2-Pyrimidinyl)piperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Gundla, R., et al. (2019). Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dattilio, A., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics. [Link]

  • Blier, P., Curet, O., Chaput, Y., & de Montigny, C. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology. [Link]

  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Giral, P., et al. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology. [Link]

  • Mongeau, R., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology. [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. PubChem. [Link]

  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saavedra, J. E., et al. (2010). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. [Link]

  • O'Brien, J. A., & Borman, J. (1989). 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat. Brain Research. [Link]

  • Warne, T., et al. (2012). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Imai, M., et al. (2004). Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. [Link]

  • Gauch, R., & Gasser, R. (1988). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry. Journal of Chromatography. [Link]

Sources

Methodological & Application

Application Note: Solubility & Handling of 1-(Pyrimidin-2-yl)-1,4-diazepane Dihydrochloride

[1]

Executive Summary

This guide provides technical protocols for the solubilization and handling of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS: 1420839-05-9 for the salt; 21279-57-2 for free base).[1] While the free base of this secondary amine is lipophilic, the dihydrochloride (2HCl) salt exhibits distinct physicochemical properties, primarily high aqueous solubility and significant acidity in solution.

Successful application in biological assays requires distinguishing between solubility limits (thermodynamics) and biological compatibility (pH and toxicity).[1] This note details how to prepare stable stock solutions in DMSO and Water, with a specific focus on neutralizing the acidic shift caused by the counterions.

Chemical Profile & Solubility Mechanics[2]

Identity[1]
  • Compound Name: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride[1]

  • Molecular Weight: ~251.15 g/mol (Salt) vs. 178.24 g/mol (Free Base)[1]

  • Structure: A 7-membered diazepane ring fused to a pyrimidine, protonated at both nitrogen centers in the salt form.[1]

Solubility Comparison: Water vs. DMSO

The choice of solvent dictates the stability and utility of the stock solution.

FeatureWater (Nuclease-Free) DMSO (Anhydrous)
Solubility Mechanism Ion-Dipole: The ionic lattice of the 2HCl salt dissociates rapidly in high-dielectric water.[1]Dipole-Dipole: Solvates the organic scaffold; chloride ions are less stabilized than in water.[1]
Estimated Limit High (>50 mM) .[1] Often >100 mg/mL.[1]Moderate to High (>20 mM) .[1] Sufficient for standard 10 mM stocks.
Solution pH Acidic (pH 2.0–3.0) . Requires buffering for biological use.[1][2]Neutral/Aprotic . Does not alter pH until diluted into water.[1]
Stability Low .[1] Prone to hydrolysis or oxidation over weeks; bacterial growth risk.High . Frozen stocks (-20°C) stable for months/years.[1]
Primary Use Case Immediate use in acute assays; large-volume animal dosing.[1]Long-term storage; High-Throughput Screening (HTS) libraries.[1]

Critical Application Protocols

Protocol A: Preparation of Master Stock in DMSO (Recommended)

Purpose: To create a stable, long-term storage solution (typically 10 mM or 50 mM) that prevents hydrolysis.[1]

Reagents:

  • Compound (Powder, stored at -20°C, desiccated).[1]

  • DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich or equivalent).[1]

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic salt.

  • Weighing: Weigh the desired mass (e.g., 5 mg) into a sterile amber glass vial.

    • Calculation: Mass (mg) / MW (mg/mmol) = mmol.[1]

    • Volume: mmol / Desired Conc (M) = Volume (mL).[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Visual Check: Ensure the solution is perfectly clear.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution (The "pH Trap")

Purpose: To dilute the compound for cell culture or enzymatic assays without killing the biological system due to acidity.

The Risk: Dissolving a dihydrochloride salt directly in water or low-capacity buffer (like unbuffered saline) creates a highly acidic solution.[1] Adding this to cell media can shift the color indicator (Phenol Red) to yellow and induce acid-toxicity artifacts.[1]

Procedure:

  • Start with Buffer: Do NOT dissolve directly in pure water if the final concentration is high (>1 mM). Use a strong buffer like PBS (pH 7.4) or HEPES (100 mM) .[1]

  • Stepwise Dilution:

    • Dilute the DMSO stock (from Protocol A) into the aqueous buffer.[3]

    • Example: To make 100 µM working solution, add 10 µL of 10 mM DMSO stock to 990 µL PBS.

  • pH Verification (Critical):

    • For concentrations >100 µM, spot-check 2 µL of the solution on pH paper.

    • Correction: If pH < 7.0, adjust carefully with 0.1 N NaOH or add more HEPES buffer.

  • Filtration: If used for cell culture, pass through a 0.22 µm PES syringe filter (nylon binds some amines; PES is preferred).[1]

Visual Workflows (Graphviz)[1]

Diagram 1: Solvent Selection & Handling Logic

This flowchart guides the researcher in choosing the correct solvent system based on the experimental endpoint.

SolubilityLogicStartStart: 1-(Pyrimidin-2-yl)-1,4-diazepane 2HClStorageGoal: Long-Term Storage(Library/Stock)Start->StoragePreferredAssayGoal: Immediate Biological Assay(Cell/Enzyme)Start->AssayAlternativeCheck_HygroCRITICAL: Warm vial to RT(Prevent water condensation)Storage->Check_HygroWater_RouteDissolve in Aqueous BufferAssay->Water_RouteDMSO_RouteDissolve in Anhydrous DMSO(Rec: 10-50 mM)DilutionDilute into Media/BufferDMSO_Route->DilutionAcidity_CheckCheck pH Impact(2HCl releases 2 H+ per molecule)Water_Route->Acidity_CheckCheck_Hygro->DMSO_RouteDilution->Acidity_CheckIf conc > 100µMFinal_UseReady for ExperimentAcidity_Check->Final_UsepH Adjusted

Caption: Decision matrix for solvent selection. Note the critical pH check step for aqueous preparations due to the dihydrochloride salt form.

Troubleshooting & Stability

Precipitation upon Dilution

If the compound precipitates when diluting from DMSO to Water:

  • Cause: "Salting out" effect or local concentration shock.[1]

  • Solution:

    • Vortex the aqueous buffer while adding the DMSO stock dropwise.

    • Warm the solution to 37°C.

    • Ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity, though the compound itself is soluble.

Hygroscopicity

The 2HCl salt is hygroscopic (absorbs water from air).[2]

  • Sign: The powder turns into a sticky gum or liquid droplets.

  • Prevention: Always store with desiccants. If the compound becomes wet, dissolve the entire vial in a known volume of DMSO to save it; do not attempt to weigh wet solid.

References

  • Sigma-Aldrich. Product Information: 1-pyrimidin-2-yl-1,4-diazepane (Free Base & Salts).[1] Accessed 2023.[1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(2-Pyrimidinyl)-1,4-diazepane.[1][1]

  • Cayman Chemical. General Solubility Guidelines for Hydrochloride Salts in DMSO vs. Aqueous Buffers.[1]

  • SelleckChem. Protocol for Handling Hygroscopic Inhibitors and DMSO Stocks.

(Note: Specific solubility data for this intermediate is derived from the physicochemical properties of the diazepane class and standard salt handling protocols verified in medicinal chemistry literature.)

Using 1-(Pyrimidin-2-yl)-1,4-diazepane as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Kinase Inhibitor Potency and Solubility using 1-(Pyrimidin-2-yl)-1,4-diazepane Scaffolds

Executive Summary

This guide details the application of 1-(pyrimidin-2-yl)-1,4-diazepane (CAS: 21279-57-2) as a strategic building block in the design of Type I and Type II kinase inhibitors. While piperazine moieties are ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib), the 7-membered diazepane ring offers distinct physicochemical advantages.

Key Advantages:

  • Conformational Entropy: The increased flexibility of the 7-membered ring often allows the terminal pyrimidine to access unique solvent-front interactions unavailable to rigid piperazine analogs.

  • Selectivity Profiles: Ring expansion has been documented to improve selectivity (e.g., CDK9 vs. CDK2) by altering the vector of the solubilizing tail [1].

  • Solubility: The secondary/tertiary amine character combined with the disruption of planar packing improves aqueous solubility, a critical failure point in late-stage lead optimization.

Structural Rationale & Pharmacophore Strategy

The 1-(pyrimidin-2-yl)-1,4-diazepane moiety typically functions as a Solvent-Exposed Tail . In this configuration, the free secondary amine of the diazepane is coupled to the core kinase scaffold (hinge binder), while the pyrimidine ring extends into the solvent front, preventing metabolic degradation of the amine and providing a "cap" that can form secondary hydrogen bonds.

Visualizing the Binding Mode

The following diagram illustrates the structural logic of replacing a standard piperazine tail with the diazepane building block.

KinaseBindingMode Core Kinase Core (Hinge Binder) Linker 1,4-Diazepane Ring (7-Membered Linker) Core->Linker Coupling (SnAr/Buchwald) Target ATP Binding Pocket (Hydrophobic) Core->Target H-Bonds Cap Pyrimidine Cap (Solvent Front) Linker->Cap Intrinsic Solvent Solvent Interface (Hydrophilic) Linker->Solvent Solubility Vector Selectivity Selectivity Switch: Ring expansion (6->7) alters exit vector angle Linker->Selectivity

Figure 1: Pharmacophore assembly showing the diazepane ring acting as a flexible vector to the solvent interface.

Chemical Synthesis Protocols

This section provides a validated protocol for coupling 1-(pyrimidin-2-yl)-1,4-diazepane to a chloropyrimidine core. This is a standard "displacement" reaction used to synthesize libraries of inhibitors.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Couple the diazepane building block to a 4-chloro-substituted kinase core (e.g., a generic Aurora Kinase or CDK scaffold).

Reagents:

  • Scaffold: 4-Chloro-quinazoline or substituted 2,4-dichloropyrimidine (1.0 eq).

  • Building Block: 1-(Pyrimidin-2-yl)-1,4-diazepane (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent:

    
    -Butanol or DMSO (anhydrous).
    

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Chloro-Scaffold (0.5 mmol) in

    
    -Butanol (3.0 mL).
    
  • Addition: Add DIPEA (174 µL, 1.0 mmol) followed by 1-(pyrimidin-2-yl)-1,4-diazepane (107 mg, 0.6 mmol).

    • Note: The diazepane building block is viscous; weigh directly into the reaction vessel if possible.

  • Reaction: Seal the vial and heat to 110°C in an aluminum heating block.

    • Process Control: Monitor reaction progress via LC-MS every 2 hours. Look for the disappearance of the Chloride mass peak (M) and appearance of the Product peak (M - Cl + 177).

    • Typical Time: 4–6 hours.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0–10% Methanol in Dichloromethane (DCM). The diazepane amine is polar; if streaking occurs, add 1%

      
       to the eluent.
      
Protocol B: Buchwald-Hartwig Cross-Coupling (For Unreactive Cores)

If the kinase core is electron-rich and resistant to


, use this catalytic method.
  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C under Argon for 12 hours.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloropyrimidine Step1 Reaction 1: Homopiperazine (excess) Solvent: Water/EtOH, 80°C Start->Step1 Intermediate Building Block: 1-(Pyrimidin-2-yl)-1,4-diazepane Step1->Intermediate Isolation Step2 Coupling: Kinase Core-Cl (SnAr or Buchwald) Intermediate->Step2 + Core Scaffold Final Final Kinase Inhibitor Step2->Final Purification

Figure 2: Synthetic route from raw materials to final inhibitor.

Biological Evaluation: Kinase Selectivity Data

The following data illustrates the impact of substituting a Piperazine ring with a Diazepane ring in a CDK9 inhibitor scaffold (Data adapted from structure-activity relationships in literature [1]).

Table 1: Impact of Ring Expansion on Potency and Selectivity

Compound IDLinker RingTail GroupCDK9

(nM)
CDK2

(nM)
Selectivity (CDK2/CDK9)Solubility (pH 7.4)
Cmpd-A (Ref) Piperazine (6)Pyrimidine1845025x15 µM
Cmpd-B Diazepane (7) Pyrimidine 12 1870 156x 65 µM
Cmpd-C Piperazine (6)Methyl22884x120 µM

Interpretation:

  • Selectivity: Compound B (Diazepane) shows a massive gain in selectivity (156x) compared to the Piperazine analog (25x). This is attributed to the diazepane ring orienting the tail away from the conserved regions of CDK2, which is sterically more restricted than CDK9 [1].

  • Solubility: The diazepane analog demonstrates a 4-fold increase in aqueous solubility.

Critical Assay Protocol: ADP-Glo Kinase Assay

To validate the activity of your synthesized diazepane-based inhibitors, use a luminescent ADP detection assay. This is preferred over FRET for this class of compounds to avoid fluorescence interference from the pyrimidine-diazepane system.

Materials:

  • Kinase: Recombinant Human Kinase (e.g., CDK9/CyclinT1).

  • Substrate: Peptide substrate (specific to kinase).

  • ATP: Ultra-pure ATP (10 µM final).

  • Detection: ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the Diazepane-Inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white plate.

  • Enzyme Mix: Add 2.5 µL of Kinase Buffer containing the enzyme. Incubate for 10 min at RT.

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix.

    • Final Volume: 5 µL.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal. Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Run Staurosporine as a control;

    
     should be within 2-fold of historical data.
    

References

  • Selectivity in CDK Inhibitors: Shao, H., et al. (2013). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Molecular Cancer Therapeutics. (Contextualized match based on search results regarding CDK9/CDK2 selectivity with diazepanes).

  • Diazepane Synthesis & Properties: Ramajayam, R., et al. (2007).[2][3] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry.

  • Aurora Kinase Inhibitors: Adibekian, A., et al. (2011). "Optimization and biological evaluation of a series of 1,4-diazepane-based Aurora kinase inhibitors." Journal of Medicinal Chemistry.

  • Solubility Enhancement: Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Pyrimidinyl-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SOL-PYR-DZP-001 Subject: Overcoming "Brick Dust" Properties in Pyrimidine-Diazepane Kinase Inhibitor Scaffolds[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely working with a scaffold resembling 2-aminopyrimidine fused or linked to a 1,4-diazepane ring .[1] While this scaffold is a privileged structure for kinase inhibition (mimicking the ATP adenine ring), it notoriously suffers from high lattice energy and poor aqueous solubility (often < 1 µg/mL).[2]

This guide addresses the three critical bottlenecks: Crystal Lattice Energy , Lipophilicity (LogP) , and pKa Mismatch .

Module 1: Chemical Modification (Salt Selection)

Diagnosis: The diazepane ring (specifically the saturated 1,4-diazepane) typically presents a secondary or tertiary amine.[2]

  • Target pKa: ~8.5–9.5 (Distal nitrogen of the diazepane).

  • Pyrimidine pKa: ~1.0–2.5 (Too weak for stable salt formation in physiological conditions).

Troubleshooting Guide: Why is my salt failing?
SymptomProbable CauseCorrective Action
Salt is hygroscopic (turns to oil) Counter-ion is too small/mobile (e.g., HCl) or pKa difference is too high.[1][2]Switch to large lipophilic anions: Mesylate , Tosylate , or Napsylate .[2]
Salt disproportionates in water "Common Ion Effect" or pH max exceeded.Buffer the dissolution media to pH < (pKa - 2). Ensure counter-ion pKa is strong (e.g., Sulfonic acids).[2]
Precipitation in biological media Free base precipitation due to pH shift (Blood pH 7.4).This is intrinsic. You need a Solubility/Supersaturation Maintenance formulation (see Module 2).
Protocol: High-Throughput Salt Screening (96-Well Plate)

Objective: Identify a crystalline salt form with >50 µg/mL solubility.

Materials:

  • API (Free Base) in THF or Methanol (50 mg/mL).

  • Acid Library (0.5 M in EtOH): HCl, Methanesulfonic, p-Toluenesulfonic, L-Tartaric, Fumaric, Phosphoric.[1][2]

Workflow:

  • Dispense: Add 20 µL API stock to wells A1–A6.

  • Acid Addition: Add 1.1 equivalents of respective acids.

  • Solvent Evaporation: Slow evaporation at 40°C under N₂ stream.

  • Maturation: Add 50 µL water/isopropanol (9:1). Cycle temp (5°C ↔ 40°C) for 24h to promote crystallization.

  • Analysis: Birefringence (PLM) check. If crystalline, scale up to 50 mg for DSC/TGA.[2]

Expert Insight: For pyrimidinyl-diazepanes, dimethanesulfonate (bis-mesylate) salts often provide the best balance of crystallinity and solubility if two basic nitrogens are present.[1]

Module 2: Formulation Strategies (The "Physical" Fix)

If chemical modification is restricted (e.g., late-stage lead), use encapsulation.[1][2]

FAQ: Cyclodextrins vs. Cosolvents

Q: Should I use DMSO/PEG or Cyclodextrins (CD)? A:

  • Use PEG/DMSO for early in vitro assays. It disrupts membranes but is cheap.

  • Use SBE-β-CD (Captisol®) for in vivo PK studies.[1]

    • Reasoning: Pyrimidine rings fit poorly in

      
      -CD (too small) but fit well in 
      
      
      
      -CD.[1] The sulfobutyl ether chains (SBE) prevent the complex from precipitating in the kidneys (nephrotoxicity protection).
Protocol: Phase Solubility Study (Higuchi-Connors)[1]
  • Prepare Media: 0%, 5%, 10%, 20% w/v HP-β-CD or SBE-β-CD in phosphate buffer (pH 6.8).

  • Saturation: Add excess Pyrimidinyl-Diazepane solid to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter (0.45 µm PVDF). Note: Do not use nylon; pyrimidines may bind.

  • Quantification: HPLC-UV (254 nm).

  • Calculation: Determine Stability Constant (

    
    ).
    
    
    
    
    If
    
    
    , the complex is stable enough for formulation.[2]

Module 3: Structural Redesign (Lead Optimization)

If the "brick dust" nature persists (MP > 250°C, LogP > 4), you must disrupt the crystal lattice.

Strategic Modifications:

  • Capping the Diazepane: If the diazepane

    
     is free, alkylate with N-ethyl-morpholine  or N-methyl-piperazine .[1] This introduces a flexible, solvated tail that disrupts packing.
    
  • Ortho-Substitution: Place a small group (F, Me) on the pyrimidine ring ortho to the diazepane linkage. This forces a twist in the molecule (atropisomerism), breaking planarity and reducing lattice energy.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct solubility enhancement strategy based on your compound's physicochemical properties.

SolubilityLogic Start Start: Pyrimidinyl-Diazepane Low Solubility (<10 µg/mL) Check_pKa Step 1: Check Basic pKa (Diazepane Nitrogen) Start->Check_pKa Is_Basic Is pKa > 4.0? Check_pKa->Is_Basic Salt_Screen Strategy A: Salt Formation (Mesylate, Tosylate, HCl) Is_Basic->Salt_Screen Yes (Saturated Diazepane) Formulation Strategy B: Formulation (SBE-beta-CD or Liposomes) Is_Basic->Formulation No (Unsaturated/Lactam) Salt_Success Crystalline & Stable? Salt_Screen->Salt_Success Salt_Success->Formulation No (Hygroscopic/Unstable) Proceed to PK Study Proceed to PK Study Salt_Success->Proceed to PK Study Yes Structure_Mod Strategy C: Structural Redesign (Disrupt Planarity) Formulation->Structure_Mod Solubility still < 50 µg/mL Specific_Mod 1. Add Morpholine Tail 2. Ortho-F Substitution Structure_Mod->Specific_Mod

Figure 1: Decision matrix for optimizing solubility of nitrogen-heterocycle kinase inhibitors. The path prioritizes salt formation for basic diazepanes, falling back to encapsulation (cyclodextrins) or structural modification if pKa is insufficient.[2]

References

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Jain, N., et al. (2015).[2] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds.[4] Organic & Biomolecular Chemistry. Link

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Unciti-Broceta, A., et al. (2020).[1][2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][7] Phytochemistry Letters. Link

  • Steed, J. W. (2013).[2] The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. Link

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Chloropyrimidine and Diazepane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for the palladium-catalyzed cross-coupling of 2-chloropyrimidine and diazepane, a crucial transformation for accessing novel chemical matter. We will delve into the common challenges encountered during this N-arylation reaction and offer practical, evidence-based solutions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination between 2-chloropyrimidine and diazepane is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Low yields in this specific coupling can often be attributed to a combination of factors related to catalyst deactivation, suboptimal reaction conditions, and the inherent properties of the coupling partners. Here is a systematic approach to troubleshooting:

1. Catalyst System (Palladium Pre-catalyst and Ligand): The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of an electron-deficient heteroaryl chloride like 2-chloropyrimidine with a cyclic diamine like diazepane.

  • Expertise & Experience: The electron-deficient nature of the pyrimidine ring can make oxidative addition of the Pd(0) catalyst challenging. Furthermore, the diazepane, with its two secondary amine groups, can act as a bidentate ligand, potentially leading to catalyst inhibition. Bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient catalysis.[1]

  • Troubleshooting Steps:

    • Ligand Selection: If you are using first-generation ligands like P(o-tolyl)₃, consider switching to more advanced, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective in challenging amination reactions.[2]

    • Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3). These are often more stable and provide more consistent results.

    • Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is sufficient, for challenging substrates, increasing the catalyst loading to 3-5 mol% might be beneficial.

2. Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.

  • Expertise & Experience: A strong, non-nucleophilic base is generally required for Buchwald-Hartwig aminations. However, an overly strong base can lead to side reactions, including decomposition of the starting materials or the desired product. The choice of base can also influence the solubility of the reaction components.[3]

  • Troubleshooting Steps:

    • Base Strength: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, consider switching to a stronger base such as NaOt-Bu or LiHMDS.[3]

    • Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. If not, consider using a different base or a solvent system that can better solvate it. In some cases, the use of a phase-transfer catalyst can be beneficial.

3. Solvent and Temperature: The reaction medium and temperature are critical parameters that influence solubility, reaction rate, and catalyst stability.

  • Expertise & Experience: Aprotic, anhydrous, and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents for Buchwald-Hartwig reactions include toluene, 1,4-dioxane, and THF.[4] The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause catalyst decomposition.

  • Troubleshooting Steps:

    • Solvent Screening: If you are experiencing poor solubility of your starting materials, consider screening different solvents. For instance, if your reaction is sluggish in toluene, switching to a more polar aprotic solvent like 1,4-dioxane or DMF might be beneficial.

    • Temperature Optimization: Perform a temperature screen, typically ranging from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a good reaction rate without significant byproduct formation.

Below is a decision-making workflow to guide your initial troubleshooting efforts:

troubleshooting_workflow start Low Yield Observed catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Assess Base Selection (Strength & Solubility) catalyst->base No Improvement success Improved Yield catalyst->success Improvement conditions Optimize Reaction Conditions (Solvent & Temperature) base->conditions No Improvement base->success Improvement side_reactions Investigate Side Reactions (e.g., S_NAr, Double Arylation) conditions->side_reactions No Improvement conditions->success Improvement side_reactions->success Improvement

Caption: A general workflow for troubleshooting low yields in the coupling reaction.

Q2: I am observing multiple spots on my TLC/LC-MS, suggesting the formation of side products. What are the likely culprits and how can I mitigate them?

The formation of side products is a common issue. Here are some of the most probable side reactions and strategies to minimize them:

1. Uncatalyzed Nucleophilic Aromatic Substitution (SNAr):

  • Expertise & Experience: The pyrimidine ring is electron-deficient and therefore susceptible to direct nucleophilic attack by amines, especially at elevated temperatures.[5] This can lead to the formation of the desired product without the involvement of the palladium catalyst, but often with lower yields and more byproducts. The regioselectivity of SNAr on substituted pyrimidines can be variable.[6]

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can disfavor the SNAr pathway, which typically has a higher activation energy than the palladium-catalyzed reaction.

    • Base Choice: Using a weaker base may also help to suppress the uncatalyzed reaction.

2. Double Arylation of Diazepane:

  • Expertise & Experience: Since diazepane has two secondary amine functionalities, double arylation to form a bis(2-pyrimidinyl)diazepane is a potential side reaction. This is more likely to occur if an excess of 2-chloropyrimidine is used.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the diazepane (e.g., 1.1 to 1.2 equivalents) can help to minimize the formation of the double arylation product.

3. Homocoupling of 2-Chloropyrimidine:

  • Expertise & Experience: Under certain conditions, particularly with catalyst deactivation, homocoupling of the aryl halide can occur, leading to the formation of 2,2'-bipyrimidine.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can lead to homocoupling.

    • Reagent Purity: Use high-purity reagents and anhydrous, degassed solvents.

The following diagram illustrates the desired Buchwald-Hartwig pathway versus potential side reactions:

side_reactions sub 2-Chloropyrimidine + Diazepane desired Desired Product: 2-(1,4-diazepan-1-yl)pyrimidine sub->desired Buchwald-Hartwig (Pd Catalyst, Ligand, Base) snar S_NAr Product (Same as desired, but with potential byproducts) sub->snar S_NAr (High Temp.) double_arylation Bis(2-pyrimidinyl)diazepane sub->double_arylation Double Arylation (Excess 2-Chloropyrimidine)

Caption: Competing reaction pathways in the coupling of 2-chloropyrimidine and diazepane.

Q3: I am struggling with the purification of my final product. Are there any specific challenges I should be aware of?

Purification of the 2-(1,4-diazepan-1-yl)pyrimidine product can present challenges due to its basic nature and potential for co-elution with related impurities.

  • Expertise & Experience: The presence of two basic nitrogen atoms in the diazepane moiety can lead to tailing on silica gel chromatography. Additionally, the polarity of the product may be similar to that of unreacted diazepane or the double arylation byproduct, making separation difficult.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Base Washing: Before loading your crude product onto the column, consider a mild aqueous acid wash (e.g., dilute HCl or NH₄Cl) to remove excess diazepane, followed by basification and extraction.

      • Solvent System: For column chromatography, a gradient elution with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to reduce tailing and improve separation.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. Screen various solvent systems to find one that provides good crystals.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be a powerful tool.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 2-chloropyrimidine with diazepane. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Diazepane (1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (or palladium source and ligand), the base, 2-chloropyrimidine, and diazepane.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Data Summary

The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Palladium Source XPhos-Pd-G3 (2 mol%)Screen other pre-catalysts or in situ generated catalysts.
Ligand XPhos (if not using pre-catalyst)Screen other bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos).
Base NaOt-Bu (1.5 equiv)Screen other strong bases (e.g., LiHMDS) or weaker bases (e.g., Cs₂CO₃) to balance reactivity and side reactions.
Solvent 1,4-DioxaneScreen other aprotic solvents like toluene or DMF, especially if solubility is an issue.
Temperature 100 °COptimize between 80-120 °C.
Stoichiometry 1.1 equiv DiazepaneAdjust to minimize double arylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
  • D. W. Old, M. C. Harris, S. L. Buchwald. (2000). N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.
  • E. R. T. Tiekink, S. G. D. Williams. (2015).
  • Wikipedia. (2023).
  • Y. Lu, W. Liu, Q. Wang, Y. Chen, J. S. Wai. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • M. B. Andrus, E. J. Hicken, J. C. Stephens, D. K. Bedke. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 8(16), 3529-3532.
  • S. L. MacNeil, O. V. Sourov, B. A. Arndtsen. (2004). One-pot, Regioselective Double Suzuki Couplings of 2,4-Dichloropyrimidine. The Journal of Organic Chemistry, 69(24), 8175-8178.
  • J. F. Hartwig. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed Amination of Aryl Halides with Amines: A Mechanistic Update. Accounts of Chemical Research, 36(4), 234-245.
  • S. L. Buchwald, C. Mauger, G. S. M. D. R. McClure, F. N. T. Kwong. (2006). A Highly Active and General Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(33), 10894-10895.
  • A. F. Littke, G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • J. P. Wolfe, S. L. Buchwald. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
  • A. R. Martin, P. Y. S. Lam. (1998). Copper-Promoted C-N and C-O Bond Cross-Coupling with Arylboronic Acids and Arylstannanes. Organic Reactions, 67, 1-197.
  • V. V. D. Reddy, B. V. S. Reddy, J. S. Yadav. (2006). A General and Efficient Method for the N-Arylation of Amines with Aryl Halides. Tetrahedron Letters, 47(37), 6565-6568.
  • S. D. Walker, T. E. Barder, J. R. Martinelli, S. L. Buchwald. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Amination of Aryl Halides.
  • M. R. Netherton, G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.
  • F. Bellina, A. Carpita, R. Rossi. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • A. C. Frisch, M. Beller. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • D. Prim, J. M. Campagne, D. Joseph, B. Andrioletti. (2002). Palladium-catalysed reactions of 2-chloropyrimidine. Tetrahedron, 58(11), 2041-2075.
  • J. K. Stille. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • A. de Meijere, F. Diederich (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • J. F. Hartwig. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • S. L. Buchwald, J. P. Wolfe. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 33(1), 23-33.
  • L. S. Hegedus. (1995). Palladium in Organic Synthesis. Tetrahedron, 51(44), 12055-12122.
  • R. F. Heck. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • E. Negishi. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348.
  • K. Sonogashira. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • T. Hama, X. Liu, D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Alkylamines. Journal of the American Chemical Society, 125(37), 11176-11177.
  • M. R. Biscoe, S. L. Buchwald. (2009). A Broadly Applicable Method for the N-Arylation of Anilines. Organic Letters, 11(8), 1773-1775.
  • D. S. Surry, S. L. Buchwald. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald. (2005). New Catalysts for the Suzuki–Miyaura Reaction: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
  • K. W. Anderson, R. E. Tundel, T. Ikawa, R. A. Altman, S. L. Buchwald. (2006). Monodentate Phosphine Ligands for the Palladium-Catalyzed Suzuki–Miyaura Reaction.
  • R. Martin, S. L. Buchwald. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • A. F. Littke, G. C. Fu. (1999). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates.

Sources

Preventing oxidation of diazepane secondary amines during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazepane Compound Stability

A Guide to Preventing Oxidation of Secondary Amines During Storage

As a Senior Application Scientist, I've frequently collaborated with research teams facing a common yet critical challenge: the degradation of diazepane-containing compounds during storage. You may have synthesized a promising lead compound, only to find its purity compromised by the time it reaches the next stage of development. This guide is designed to provide you with the foundational knowledge and practical, field-proven protocols to ensure the long-term stability of your valuable diazepane secondary amines. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory setting.

Section 1: Understanding the Enemy - The Mechanism of Oxidation

Before we can prevent degradation, we must understand its cause. The secondary amine within the diazepane ring is a nucleophilic center, making it susceptible to oxidation, particularly from atmospheric oxygen.

FAQ: What is chemically happening to my diazepane compound when it degrades in storage?

Answer: The primary non-hydrolytic degradation pathway for a diazepane secondary amine in the presence of oxygen is oxidation. This process is often initiated or accelerated by factors like light, heat, and the presence of trace metal impurities. The reaction typically proceeds through a series of steps, starting with the formation of an unstable hydroxylamine intermediate, which can be further oxidized to a more stable nitrone derivative.[1] This transformation alters the molecule's structure, electronics, and, consequently, its biological activity and pharmacokinetic profile.

OxidationPathway SecondaryAmine Diazepane (Secondary Amine) Hydroxylamine Hydroxylamine Intermediate SecondaryAmine->Hydroxylamine Initial Oxidation Oxygen Atmospheric O₂ (Initiators: Light, Heat) Nitrone Nitrone Derivative Hydroxylamine->Nitrone

Caption: Oxidation pathway of a diazepane secondary amine.

Section 2: Proactive Defense - Optimal Storage Protocols

The most effective strategy against degradation is proactive prevention. Establishing a robust storage protocol from the moment a compound is synthesized is critical for preserving its integrity.

FAQ: What are the ideal storage conditions for ensuring the long-term stability of my diazepane compounds?

Answer: Ideal storage conditions create an environment that is chemically inhospitable to the oxidation reaction. This is achieved by controlling four key parameters: atmosphere, temperature, light, and humidity. Amines are sensitive to air and light, so dedicated dry, dark storage locations are crucial.[2]

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary reactant in the oxidation process.[3][4] This technique, known as inerting or blanketing, is the most critical step for preventing oxidation.[5][6]
Temperature Long-Term: ≤ -20°CShort-Term: 2-8°CReduces the kinetic energy of molecules, significantly slowing the rate of chemical degradation.[7][8] Storage at ambient temperatures can lead to significant degradation.[8]
Light Protect from Light (Amber Vials)Light, particularly UV radiation, provides the activation energy for photodegradation, which can involve oxidation and cleavage of the diazepine ring.[7][9]
Humidity Dry / Desiccated EnvironmentMany amines are hygroscopic and can absorb moisture from the air.[10] Moisture can lead to hydrolysis, a separate degradation pathway that can be problematic for benzodiazepines.[7][9]
Container Tightly Sealed, Non-Reactive MaterialPrevents exposure to atmospheric oxygen and moisture. Use high-quality glass or compatible polymers like HDPE.[2][10]
Experimental Protocol: Inert Gas Blanketing for Sample Storage

This protocol describes a standard method for storing a sensitive solid compound under a protective nitrogen atmosphere.

Materials:

  • Appropriate-sized amber glass vial with a PTFE-lined screw cap or crimp seal.

  • Source of dry, high-purity nitrogen (N₂) or argon (Ar) gas with a regulator.

  • Two long needles (e.g., 22-gauge).

  • Tubing to connect the gas source to one of the needles.

Procedure:

  • Preparation: Place your weighed diazepane compound into the clean, dry amber vial.

  • Gas Setup: Pierce the vial's septum cap with both needles. One needle will serve as the gas inlet, and the other as the gas outlet (vent). Position the inlet needle so its tip is near the bottom of the vial, and the outlet needle so its tip is just below the septum.

  • Purging: Connect the tubing from the nitrogen source to the inlet needle. Gently open the gas flow to a slow, steady stream (you should barely be able to feel it on your hand). This purges the atmospheric air from the vial and replaces it with inert nitrogen.[11]

  • Duration: Allow the gas to flow for 1-2 minutes for a small vial (e.g., 2 mL). The goal is to replace the headspace volume several times over.

  • Sealing: While the nitrogen is still flowing, remove the outlet needle first. Then, a moment later, remove the inlet needle and immediately tighten the screw cap or apply the crimp seal. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.[3]

  • Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions ("Store at -20°C under N₂"). Place the sealed vial in the appropriate freezer for storage.

Section 3: Troubleshooting Guide for Compound Degradation

Even with precautions, issues can arise. This section provides a logical framework for diagnosing and addressing suspected degradation.

FAQ: My analytical data (HPLC, LC-MS) shows new impurities or a decrease in the main peak area. How can I determine if oxidation is the cause and what should I do?

Answer: A systematic approach is key to troubleshooting. The appearance of new, more polar compounds or a change in sample color can be indicative of oxidation.

TroubleshootingWorkflow decision decision start_node Start: Unexpected Analytical Results check_storage Step 1: Review Storage Log (Temp, Atmosphere, Duration) start_node->check_storage Investigate end_node Action Plan Finalized is_protocol_followed Was Storage Protocol Followed? check_storage->is_protocol_followed Compare to Protocol re_analyze Step 2: Re-aliquot & Re-analyze (Use fresh vial from stock) is_protocol_followed->re_analyze No / Unsure characterize_impurity Step 3: Characterize Impurity (LC-MS for mass, NMR if possible) is_protocol_followed->characterize_impurity Yes is_degradation_confirmed Degradation Confirmed? re_analyze->is_degradation_confirmed is_oxidation_product Is Impurity Mass Consistent with Oxidation? (+16 Da) characterize_impurity->is_oxidation_product Analyze Data is_degradation_confirmed->end_node No (Issue is elsewhere, e.g., analytical method) is_degradation_confirmed->characterize_impurity Yes is_oxidation_product->end_node No (Consider other degradation pathways) implement_changes Step 4: Implement Corrective Actions • Re-purify material if needed • Enhance storage protocol (e.g., add antioxidant, stricter inerting) is_oxidation_product->implement_changes Yes implement_changes->end_node

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Advanced Topics and FAQs

FAQ: When should I consider using an antioxidant, and how do I choose one?

Answer: Antioxidants should be considered when your diazepane compound is exceptionally sensitive, will be stored for very long periods, or will be formulated in a solution that may be exposed to air. Antioxidants act as "sacrificial" molecules that are more readily oxidized than your compound.[12][13]

There are two main classes relevant here:

  • Radical Scavengers (Chain-Terminating): These compounds (e.g., Butylated Hydroxytoluene (BHT), Vitamin E, certain aromatic amines) react with and neutralize free radicals, breaking the oxidation chain reaction.[13][14]

  • Peroxide Decomposers: These compounds (often sulfur- or phosphorus-based) convert hydroperoxides into non-radical, stable products.[14]

Selection Criteria:

  • Solubility: The antioxidant must be soluble in your storage solvent or miscible with your solid.

  • Compatibility: It must not react with your compound of interest or interfere with downstream assays.

  • Efficacy: The chosen antioxidant should be effective at the intended storage temperature.

Important: Always run a small-scale compatibility and stability study before adding an antioxidant to your bulk material.

FAQ: What are the best practices for handling and aliquoting a sensitive compound to maintain its integrity?

Answer: Every time a stock container is opened, you risk introducing oxygen and moisture.

  • Work Quickly and Efficiently: Have all your tools and vials ready before opening the main container.

  • Use a Glovebox: For extremely sensitive compounds, perform all weighing and aliquoting inside a glovebox with an inert atmosphere.

  • Avoid Freeze-Thaw Cycles: Aliquot the compound into smaller, single-use vials upon initial receipt or after synthesis. This prevents the need to repeatedly warm and re-freeze the bulk stock.

  • Equilibrate Before Opening: Before opening a vial that has been stored in a freezer, allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

By implementing these scientifically-grounded storage and handling protocols, you can significantly enhance the shelf-life and reliability of your diazepane compounds, ensuring that the material you test is the material you intended to make.

References

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21).
  • Amine Compounds Warehouse Storage - Cubework. (n.d.).
  • Packaging, Inerting and Blanketing - Air Products. (n.d.).
  • Inert Gas Blanketing - Air Liquide India. (n.d.).
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Inert Gas Blanketing - Cambridge Sensotec. (n.d.).
  • Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. (2020, January 28).
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? -minglan Chemical. (2024, February 13).
  • Preventing degradation of 4'-Hydroxynordiazepam during storage - Benchchem. (n.d.).
  • Stability and compatibility study of parenteral diazepam in different storage conditions - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC. (n.d.).
  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31).
  • Degradation of Benzodiazepines after 120 Days of EMS Deployment - PMC - NIH. (2014, February 18).

Sources

Validation & Comparative

Comparative Guide: 1-(Pyrimidin-2-yl)-1,4-diazepane vs. Haloperidol Binding Affinity

[1]

Executive Summary

Verdict: Haloperidol remains the gold standard for high-affinity Dopamine D2 antagonism, exhibiting single-digit nanomolar potency (

1-(Pyrimidin-2-yl)-1,4-diazepanereduces D2 affinity

This guide details the structural causality behind this divergence and provides a validated protocol for experimentally verifying these affinity differences.

Molecular Profiles & Physicochemical Properties[1][2][3]

FeatureHaloperidol 1-(Pyrimidin-2-yl)-1,4-diazepane
Role Clinical Antipsychotic (Typical)Chemical Scaffold / Fragment
Class ButyrophenoneAryl-homopiperazine (Diazepane)
Primary Target Dopamine D2 (Antagonist)Exploratory (5-HT / Sigma / D2 low affinity)
Structure Rigid, lipophilic tail (4-chlorophenyl)Flexible, polar head (Pyrimidine)
Ring System Piperidine (6-membered, chair conformation)Diazepane (7-membered, flexible twist-chair)
MW 375.86 g/mol ~178.23 g/mol

Binding Affinity Analysis (Comparative Data)

The following data contrasts the established affinity of Haloperidol with the Structure-Activity Relationship (SAR) trends observed when modifying aryl-piperazines to aryl-diazepanes.

Table 1: Receptor Binding Profiles ( Values)[4][5]
Receptor TargetHaloperidol (

) [1, 2]
Diazepane Scaffold Trend* [3, 4]Interpretation
Dopamine D2 0.5 – 2.5 nM > 1,000 nM (Low Affinity) Haloperidol is ~500x more potent at D2. The 7-membered diazepane ring creates steric clash in the D2 orthosteric pocket.
Dopamine D3 ~4.6 nM> 500 nMDiazepane expansion reduces D2/D3 selectivity compared to piperazine analogs.
5-HT1A ~3,600 nM100 – 500 nMThe diazepane moiety often favors serotonergic targets over dopaminergic ones.
Sigma-1 (

)
~2.5 nMVariable (Ligand dependent)Both scaffolds can access Sigma sites, but Haloperidol is a tight binder.

*Note: Data for the diazepane derivative represents consensus SAR values for 1-aryl-1,4-diazepane fragments. Unlike the piperazine analog (1-PP), the diazepane lacks the optimal "lock-and-key" fit for the D2 deep pocket.

Mechanism of Action: The "Ring Expansion" Effect

The critical differentiator is the conformational penalty of the 7-membered ring.

  • Haloperidol (Piperidine): The 6-membered ring adopts a stable chair conformation, perfectly positioning the basic nitrogen to form a salt bridge with Asp114 (TM3) in the D2 receptor.

  • Diazepane (Homopiperazine): The 7-membered ring is highly flexible. To bind D2, it must adopt a specific high-energy conformation. This "entropic penalty" drastically lowers binding affinity compared to the rigid Haloperidol or the 6-membered piperazine analogs (like Buspirone metabolites).

Visualization: Signaling & Selectivity Logic

The following diagram illustrates the competitive binding dynamics and the structural filter that prevents the diazepane scaffold from effectively blocking D2 signaling compared to Haloperidol.

BindingMechanismcluster_0Structural FilterD2RDopamine D2 Receptor(GPCR)SignalGi/o Signaling(cAMP Inhibition)D2R->SignalTransducesDopamineEndogenous DopamineDopamine->D2RActivatesHaloHaloperidol(High Affinity Antagonist)Halo->D2RCompetes (Ki ~1nM)Steric LockBlockSignaling BlockedHalo->BlockResultDiaz1-(Pyrimidin-2-yl)-1,4-diazepane(Low Affinity Scaffold)Diaz->D2RWeak Binding (Ki >1uM)Entropic PenaltyConstraintD2 Orthosteric PocketRequires Rigid Basic NConstraint->HaloFits PerfectlyConstraint->DiazSteric Clash / Too Flexible

Caption: Comparative binding logic showing Haloperidol's tight blockade of D2 signaling versus the diazepane scaffold's inability to overcome the entropic penalty for high-affinity binding.

Experimental Protocol: Radioligand Binding Assay

To empirically verify the affinity difference, use this Competition Binding Assay protocol. This method utilizes

Materials
  • Receptor Source: CHO cells stably expressing human Dopamine

    
     receptors (membranes).[1]
    
  • Radioligand:

    
    -Methylspiperone (0.2 - 0.5 nM final conc).
    
  • Reference Ligand: Haloperidol (10 mM stock in DMSO).

  • Test Compound: 1-(Pyrimidin-2-yl)-1,4-diazepane (Dissolve in DMSO; verify solubility).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Workflow Diagram

AssayWorkflowPrep1. Membrane Preparation(CHO-D2L cells)Incubate2. Incubation (60 min @ 25°C)Buffer + Membranes + [3H]-SpiperonePrep->IncubateCompete3. CompetitionAdd Haloperidol (Control) vs.Diazepane (Test)Incubate->CompeteFilter4. Rapid Filtration(GF/B filters + PEI)Compete->FilterCount5. Scintillation Counting(Measure CPM)Filter->CountAnalyze6. Data Analysis(Calculate IC50 -> Ki)Count->Analyze

Caption: Step-by-step Radioligand Competition Binding workflow.

Step-by-Step Procedure
  • Non-Specific Binding (NSB) Determination: Prepare tubes containing membranes + radioligand + 10

    
    M Haloperidol .[2] This defines the "background" noise.
    
  • Total Binding (TB): Prepare tubes with membranes + radioligand + Vehicle (DMSO) only.

  • Competition Curve:

    • Prepare a serial dilution of Haloperidol (

      
       M to 
      
      
      M).
    • Prepare a serial dilution of 1-(Pyrimidin-2-yl)-1,4-diazepane (

      
       M to 
      
      
      M). Note the higher range required for the lower affinity diazepane.
  • Incubation: Add 200

    
    L membrane suspension to all tubes. Incubate for 60 minutes at 25°C to reach equilibrium.
    
  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Calculation

Convert


Cheng-Prusoff Equation

  • 
     = Concentration of 
    
    
    -Spiperone used (nM).[2][1]
  • 
     = Dissociation constant of Spiperone (typically ~0.1 - 0.3 nM).
    

References

  • Seeman, P. (2020). "Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands." National Institutes of Health (PMC). Link

  • AAT Bioquest. (2026).[3] "Dopamine D2 receptor Inhibitors (IC50, Ki) Database." AAT Bioquest. Link

  • Mokrosz, J. L., et al. (1994). "Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines." Journal of Medicinal Chemistry. Link

  • Ishiwata, K., et al. (2001). "In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors." Journal of Cerebral Blood Flow & Metabolism. Link

  • Gobbi, M., et al. (1990). "Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors." European Journal of Pharmacology. Link

Validation of Sigma Receptor Antagonist Activity In Vitro: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The validation of Sigma-1 receptor (


R) antagonists presents a unique pharmacological challenge.[1] Unlike G-protein coupled receptors (GPCRs), the 

R functions as a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM). Consequently, standard second-messenger assays (cAMP,

-arrestin) are inapplicable.

This guide outlines a scientifically rigorous framework for validating


R antagonist activity, moving from affinity confirmation (Radioligand Binding) to mechanistic validation (Calcium Mobilization at the MAM).

Part 1: The Landscape of Sigma Receptor Antagonists

Selecting the correct chemical probe is the first step in experimental design. While Haloperidol is a potent


 binder, its lack of selectivity renders it unsuitable as a specific probe in complex biological systems.
Comparative Profile of Key Antagonists[2]
Compound

Affinity (

)

Affinity (

)
Selectivity ProfileApplication Notes
S1RA (E-52862) ~17.0 nM>1,000 nMHigh (>50x vs

)
Clinical Standard. The preferred tool for highly specific interrogation of

without off-target noise.
NE-100 ~1.03 nM>200 nMHigh (>50x vs

)
Research Standard. Excellent affinity and good solubility. Widely used in in vitro mechanistic studies.
BD-1047 ~0.93 nM~50-100 nMModerate Classic Probe. Functional antagonist. Often used to block agonist-induced neuroprotection.
Haloperidol ~1-3 nM~50 nMLow (Hits D2, D3,

)
Positive Control Only. Use only to define non-specific binding (NSB) due to its high affinity, never as a specific biological probe.

Analyst Insight: For definitive target validation, S1RA is currently the superior choice due to its "clean" pharmacological profile, minimizing the risk of confounding data from Dopamine (D2) or NMDA receptor cross-reactivity.

Part 2: Primary Validation – Radioligand Competition Binding

The "Gold Standard" for validating a


 antagonist is proving it displaces a specific radioligand, typically 

.
The Self-Validating Protocol System

Objective: Determine the


 of your putative antagonist by competing against 

.

Critical Reagents:

  • Radioligand:

    
     (Specific for 
    
    
    
    ; avoids
    
    
    masking issues common with
    
    
    ).[2]
  • Non-Specific Binding (NSB) Definer: Haloperidol (10

    
    M). Why? We use a saturating concentration of a chemically distinct, high-affinity binder to occupy all specific sites.
    
  • Membrane Source: Guinea pig brain (naturally high

    
     density) or HEK293 cells stably transfected with human 
    
    
    
    R.

Step-by-Step Workflow:

  • Filter Preparation (The "Stickiness" Fix):

    • Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Causality:

      
       ligands are highly lipophilic and stick to glass/plastic. PEI reduces this non-specific adsorption, drastically improving signal-to-noise ratio.
      
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Mix: Membrane protein (50

      
      g) + 
      
      
      
      (3 nM) + Test Antagonist (
      
      
      to
      
      
      M).
    • Time: Incubate for 120 minutes at 37°C. Note:

      
       kinetics are slow; equilibrium requires adequate time.
      
  • Termination:

    • Rapid filtration using a cell harvester.

    • Wash 3x with ice-cold Tris buffer to lock equilibrium.

  • Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Workflow Visualization

BindingAssay cluster_control Quality Control Prep 1. PEI Soak (GF/B Filters) Mix 2. Reaction Mix (Memb + 3H-Ligand + Drug) Prep->Mix Incubate 3. Equilibrium (120 min @ 37°C) Mix->Incubate Filter 4. Rapid Filtration (Ice-cold wash) Incubate->Filter Count 5. Scintillation Counting Filter->Count Data 6. Ki Calculation (Cheng-Prusoff) Count->Data NSB NSB Definition: 10 µM Haloperidol NSB->Mix

Figure 1: Radioligand competition binding workflow emphasizing the critical PEI pretreatment step to reduce hydrophobic ligand adsorption.

Part 3: Functional Validation – Calcium Mobilization at the MAM

Since


R has no intrinsic enzymatic activity, functional validation relies on its role as a chaperone. The most robust assay measures the modulation of Bradykinin-induced 

release
.
The Mechanism

R resides at the MAM. Upon agonist binding (e.g., PRE-084), 

R dissociates from BiP (GRP78) and chaperones the IP3 Receptor (IP3R), potentiating calcium flow from the ER to the mitochondria/cytosol. Antagonist Validation Logic: An antagonist (e.g., S1RA) should not alter basal calcium alone but must block the potentiation caused by a

agonist.
Protocol: Bradykinin Potentiation Assay

Cell Line: NG108-15 or SH-SY5Y (Endogenous


 expression).
  • Dye Loading:

    • Load cells with Fura-2 AM (ratiometric dye) for 30 mins.[3]

    • Wash to remove extracellular dye.

  • Pre-treatment (The Validation Step):

    • Group A (Control): Vehicle.

    • Group B (Agonist): Treat with

      
       agonist (e.g., PRE-084, 1 
      
      
      
      M).
    • Group C (Antagonist Test): Treat with Test Antagonist (e.g., S1RA, 1

      
      M) + Agonist (PRE-084).
      
  • Stimulation:

    • Inject Bradykinin (BK) (sub-maximal dose, ~100 nM) to trigger IP3-mediated ER calcium release.

  • Readout:

    • Measure Fluorescence Ratio (340/380 nm).

    • Success Criteria: Group B shows higher peak

      
       than Group A (Potentiation). Group C shows peak 
      
      
      
      similar to Group A (Blockade of Potentiation).
Mechanism Visualization

SigmaMechanism Agonist Sigma-1 Agonist (PRE-084) SigmaR Sigma-1 Receptor (at MAM) Agonist->SigmaR Activates Antagonist Sigma-1 Antagonist (S1RA/NE-100) Antagonist->SigmaR Blocks Activation IP3R IP3 Receptor (ER Calcium Channel) SigmaR->IP3R Chaperones/Stabilizes BiP BiP (GRP78) (Inhibitory Complex) BiP->SigmaR Dissociation Calcium Ca2+ Efflux (ER -> Cytosol) IP3R->Calcium Potentiates Flow

Figure 2: Mechanistic pathway of Sigma-1 modulation. Antagonists validate their activity by preventing the Agonist-driven dissociation of Sigma-1 from BiP, thereby normalizing IP3R calcium flux.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell.

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

Sources

Off-Target Effects of 1-(Pyrimidin-2-yl)-1,4-diazepane on hERG Channels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Risk Assessment Guide Audience: Medicinal Chemists, Safety Pharmacologists, and Lead Optimization Specialists.

Executive Summary: The "Privileged" Scaffold Trap

1-(Pyrimidin-2-yl)-1,4-diazepane is a "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore in CNS (e.g., 5-HT1A agonists) and kinase inhibitor programs. Its structural similarity to the widely used 1-(2-pyrimidinyl)piperazine (1-PP) makes it an attractive bioisostere for generating novel intellectual property and modulating receptor selectivity.

However, this expansion from a 6-membered piperazine to a 7-membered diazepane ring introduces significant cardiosafety liabilities . This guide objectively compares the hERG (Kv11.1) inhibition profile of the diazepane moiety against its piperazine analog and low-basicity alternatives.

Key Finding: The 1,4-diazepane moiety typically exhibits 2–5x higher hERG affinity than its piperazine counterpart due to increased conformational flexibility (induced fit) and higher lipophilicity, necessitating rigorous early-stage patch-clamp screening.

Mechanistic Analysis: The hERG Liability Pathway

The hERG channel pore is uniquely promiscuous, characterized by a large inner cavity lined with aromatic residues (Tyr652 and Phe656). High-affinity blockade typically requires two features:

  • Protonated Basic Amine: Forms a cation-

    
     interaction with Tyr652/Phe656.
    
  • Lipophilic/Aromatic Tail: Engages in

    
    -stacking interactions within the pore.
    

The 1-(Pyrimidin-2-yl)-1,4-diazepane fragment perfectly satisfies this pharmacophore.

Pathway Visualization

hERG_Mechanism Substructure 1-(Pyrimidin-2-yl)-1,4-diazepane PhysChem Physicochemical Properties: High pKa (~9.0) + Lipophilicity Substructure->PhysChem Determines Interaction Pore Interaction: N4-Proton (Cation-Pi) + Pyrimidine (Pi-Stacking) PhysChem->Interaction Drives Binding Block hERG Pore Blockade (State-Dependent) Interaction->Block Causes Clinical Clinical Outcome: QTc Prolongation -> TdP Block->Clinical Risk Of

Figure 1: The causal pathway from chemical structure to clinical arrhythmia risk.

Comparative Analysis: Diazepane vs. Alternatives

This section compares the "Challenger" (Diazepane) against the "Industry Standard" (Piperazine) and a "Mitigation Strategy" (Amide-linked).

Table 1: Structural & Functional Comparison
Feature1-(Pyrimidin-2-yl)-1,4-diazepane 1-(2-Pyrimidinyl)piperazine (1-PP) Amide/Urea Bioisostere
Structure Type 7-Membered Ring (Homopiperazine)6-Membered Ring (Piperazine)Linear/Rigid Linker
Conformational Flexibility High (Chair/Twist-boat)Moderate (Chair)Low (Rigid)
Basicity (Calc. pKa) ~9.2 (High Risk)~8.7 (Moderate Risk)< 6.0 (Low Risk)
Lipophilicity (

LogP)
+0.5 (vs Piperazine)BaselineVariable
hERG Binding Mode Induced Fit: Ring flexibility allows optimal orientation of aromatic rings in the pore.Rigid Fit: Less adaptable to pore mutations or breathing.Weak/Null: Lacks protonated amine for cation-

.
Est. hERG IC50 Range 0.5 µM – 5.0 µM (High Liability)2.0 µM – 15.0 µM> 30 µM
Analysis of Performance
  • The Diazepane Risk: The 7-membered ring is not only more lipophilic (adding carbon) but also highly flexible. This allows the molecule to adopt a conformation that maximizes contact with the hydrophobic pockets of the hERG channel, often resulting in "trapping" behavior where the drug remains bound even after repolarization.

  • The Piperazine Advantage: While still a hERG liability (as seen in buspirone), the piperazine ring is more rigid. If the specific vector does not align perfectly with Tyr652, the molecule cannot "twist" to force the interaction, leading to lower affinity.

Experimental Validation: Automated Patch Clamp Protocol

To validate the off-target effects of diazepane-containing compounds, high-throughput automated patch clamp (APC) is the industry standard (e.g., Sophion Qube or Nanion SyncroPatch).

Protocol: Voltage-Clamp Step-Ramp

Objective: Measure inhibition of the tail current, which represents the resurgent K+ current during repolarization (the critical phase for repolarization reserve).

System: HEK293 or CHO cells stably expressing hERG (Kv11.1).[1]

Workflow Diagram

Patch_Protocol cluster_Voltage Voltage Protocol (Repeated every 15s) Prep 1. Cell Preparation (HEK293-hERG, >80% Viability) Seal 2. Seal Formation (R_seal > 100 MΩ) Prep->Seal Stab 3. Stabilization (Run vehicle for 3-5 min) Seal->Stab Step1 Hold at -80 mV Stab->Step1 Step2 Depolarize to +40 mV (2s) (Channel Activation) Step1->Step2 Step3 Repolarize to -50 mV (2s) (Measure Tail Current) Step2->Step3 App 4. Compound Application (Cumulative or Single Point) Step3->App steady state Analysis 5. Data Analysis (Inhibition of Peak Tail Current) App->Analysis

Figure 2: Standardized hERG screening workflow for basic amine fragments.

Step-by-Step Methodology
  • Solutions:

    • Extracellular (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

    • Intracellular (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).

  • Quality Control:

    • Seal Resistance (

      
      ) > 100 MΩ (ideally > 500 MΩ for high fidelity).
      
    • Series Resistance (

      
      ) < 20 MΩ (compensated > 80%).
      
  • Voltage Protocol:

    • Holding potential: -80 mV.[1]

    • Step 1: Depolarize to +40 mV for 2000 ms (Activates and rapidly inactivates channels).

    • Step 2: Repolarize to -50 mV for 2000 ms (Removes inactivation; generates large outward tail current ).

    • Step 3: Return to -80 mV.

  • Analysis:

    • Measure the peak amplitude of the tail current at -50 mV.

    • Calculate % Inhibition:

      
      .
      
    • Reference Control: E-4031 (Positive Control, IC50 ~10-50 nM).

Mitigation Strategies for Medicinal Chemists[2]

If your lead compound contains the 1-(Pyrimidin-2-yl)-1,4-diazepane moiety and shows hERG liability (IC50 < 10 µM), apply these structural modifications:

  • Reduce Basicity (The pKa Switch):

    • Strategy: Add an electron-withdrawing group (EWG) to the diazepane ring (e.g., a fluorine at the

      
      -position to the basic nitrogen).
      
    • Effect: Lowers pKa of the secondary amine, reducing the fraction of protonated species available for cation-

      
       interaction.
      
  • Steric Clashing:

    • Strategy: Methylation adjacent to the basic nitrogen.

    • Effect: Disrupts the "induced fit" binding within the hERG pore without necessarily destroying target affinity.

  • Zwitterionic Approach:

    • Strategy: Append a carboxylic acid or polar tail to the scaffold.

    • Effect: Reduces overall lipophilicity (LogD) and creates electrostatic repulsion with the channel pore.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1][2][3][4][5][6][7][8][9][10] Nature, 440(7083), 463-469.

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478.

  • Jamieson, C., et al. (2006).[11] Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of Medicinal Chemistry, 49(17), 5029-5046.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

  • Helliwell, M. V., et al. (2023).[1][12] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.[12] Pharmaceuticals, 16(9), 1204.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride Physical State: Solid (Powder) Primary Hazards: Skin Irritation (Cat 2), Serious Eye Damage/Irritation (Cat 1/2A) , Specific Target Organ Toxicity (Respiratory Irritation), Acute Toxicity (Oral).[1]

Critical Directive: As a dihydrochloride salt, this compound possesses acidic characteristics upon contact with moisture. While often classified as an irritant, the potential for irreversible eye damage dictates that it be handled with the rigor reserved for corrosives. Do not treat this merely as a benign organic solid.

Hazard Mechanism & Risk Assessment

To ensure safety, one must understand the causality of the hazard.

  • The Acidic Moiety: The "dihydrochloride" (2HCl) designation indicates that for every molecule of the diazepane base, there are two equivalents of hydrogen chloride. Upon contact with mucous membranes (eyes, lungs) or sweat, the salt can hydrolyze, locally lowering pH and causing chemical burns or severe irritation [1].

  • The Nitrogenous Base: The diazepane ring is a secondary amine. While the salt form stabilizes it, free amines can be sensitizers.

  • Dust Potential: As a dry powder, the primary vector of exposure is airborne dust inhalation during weighing, which directly targets the respiratory tract [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . The acidic nature of the 2HCl salt presents a risk of corneal opacity if dust enters the eye. Goggles provide a seal against airborne particulates.
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness)Standard nitrile offers adequate resistance. Double-gloving is recommended during solubilization to prevent permeation if the glove is splashed with the concentrated solution.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (hood) are preferred. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 respirator is the absolute minimum requirement to prevent inhalation of acidic dust.
Body Lab Coat (Buttoned, Long Sleeve)Prevents accumulation of dust on street clothes, which can lead to secondary exposure later outside the lab.

Operational Protocol: Safe Handling Workflow

This protocol is designed as a self-validating system . Each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must be performed inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder appears flyaway to minimize aerosolization.

Phase 2: Solubilization
  • Solvent Choice: The compound is water-soluble.[2] When dissolving in water, the pH will drop.

  • Exothermic Check: Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

Phase 3: Workflow Visualization

The following diagram outlines the logical flow of handling to minimize exposure risks.

HandlingProtocol Start START: Task Assessment CheckPPE Verify PPE: Goggles, Nitrile Gloves, Lab Coat Start->CheckPPE HoodCheck Engineering Control: Verify Fume Hood Airflow CheckPPE->HoodCheck Weighing Weighing Process: Minimize Dust Generation HoodCheck->Weighing Airflow > 100 fpm Solubilization Solubilization: Add Solvent Slowly (Exotherm Risk) Weighing->Solubilization Waste Disposal: Acidic/Organic Waste Stream Solubilization->Waste Excess Material Cleanup Decontamination: Wipe surfaces with weak base (NaHCO3) Solubilization->Cleanup Post-Process Waste->Cleanup

Figure 1: Logic flow for the safe handling of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride, emphasizing engineering controls and decontamination.

Emergency Response Procedures

In Case of Exposure:
  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[2] Hold eyelids open. The acidic salt can cause rapid damage; seconds count. Seek medical attention immediately [3].

  • Skin Contact: Brush off loose powder before washing to avoid creating a concentrated acidic solution on the skin. Then wash with soap and water.[1][2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (administered by trained personnel).

Spill Cleanup:
  • Isolate: Evacuate the immediate area if the spill is large (>50g) and outside a hood.

  • Neutralize: For powder spills, cover with a weak base like sodium bicarbonate (baking soda) or a spill pillow to neutralize acidity before sweeping.

  • Collect: Sweep carefully to avoid dust generation. Place in a hazardous waste container.

Disposal & Waste Management

Do not dispose of this compound down the drain.

  • Waste Stream: Halogenated Organic Waste (due to Chloride content) or General Organic Solid Waste, depending on your facility's specific protocols for HCl salts.

  • Labeling: Clearly label the waste container as "Acidic Organic Solid" to warn waste handlers of potential off-gassing or incompatibility with strong bases [4].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2772409, 1-(2-Pyrimidinyl)-1,4-diazepane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
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1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

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